Azacyclotridecane
Overview
Description
Synthesis Analysis
Azacyclotridecane and its derivatives have been synthesized through various methods, including the reaction of copper(II), nickel(II), and cobalt(III) with 1,4,7,10-tetra-azacyclotridecane ([13]aneN4). This process involves forming complexes that are characterized by their distinct properties and structures, such as cis-[Ni([13]aneN4)(OH2)2]2+ transitioning to planar complexes under specific conditions (Hay & Ali, 1985).
Molecular Structure Analysis
The molecular structure of azacyclotridecane complexes has been extensively studied. For example, the structure of cobalt(III) and nickel(II) complexes with azacyclotridecane derivatives shows varying geometries and coordination patterns, which are crucial for understanding their reactivity and properties (Hay, Bembi, & Sommerville, 1982).
Scientific research applications
1. Solubility and Thermodynamics
Azacyclotridecan-2-one's solubility and solution thermodynamics in various solvents are critical for the purification and performance improvement of crystalline products in industry. The solubility in different solvents like methanol, ethanol, and acetone, among others, increases with temperature. Models like the modified Apelblat equation and the NRTL model have been used to correlate experimental data for design optimization in industrial applications (Wu & Li, 2019).
2. Complexation with Metals
Azacyclotridecane has shown interesting properties in forming complexes with metals. For instance, its complex with copper(II) possesses high molar absorptivity, making it useful for the spectrophotometric determination of copper (Delgado, da Silva & Vaz, 1986). Furthermore, studies on the CuII-1,4,7,10-tetraazacyclotridecane ([13]aneN4) complex revealed its unique thermodynamic and kinetic properties (Kodama & Kimura, 1975).
3. Synthetic Applications
Azacyclotridecane derivatives are used in various synthetic processes. For example, azacyclotridecan-2-one serves as a starting material for nylon-12, prepared through Beckmann rearrangement of cyclododecanone oxime, catalyzed by cyanuric chloride and ZnCl2 (Furuya, Ishihara & Yamamoto, 2005).
4. Lanthanide Complex Studies
The lanthanide(III) complexes of 1,4,7,10-tetra-azacyclotridecane-1,4,7,10-tetra-acetic acid have been studied using 1H NMR techniques, providing insights into their conformation in solution and potential applications in fields like catalysis and materials science (Ascenso, Delgado & da Silva, 1986).
5. Enthalpy of Formation and Phase Transitions
Studies on the enthalpy of formation and phase transitions of azacyclotridecan-2-one, and its derivatives, contribute to understanding their physical properties, which is important for chemical synthesis and material science applications (Emel’yanenko et al., 2013).
6. CO2 Fixation and Zinc Complex Formation
Research on azacyclotridecane interacting with zinc(II) and CO2 in alkaline methanol solution showed the formation of unique zinc carbamate structures. This has implications for understanding the reactivity of tetra-azamacrocycle ligated Zn(II) complexes, potentially influencing enzyme model studies (Notni et al., 2008).
properties
IUPAC Name |
azacyclotridecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h13H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFADJPZTTUWZMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCNCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183696 | |
Record name | Azacyclotridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azacyclotridecane | |
CAS RN |
295-03-4 | |
Record name | Azacyclotridecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=295-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azacyclotridecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azacyclotridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azacyclotridecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.489 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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